2,3-difluoro-4-methylpyridine
Description
Significance of Fluoro-Substituted Pyridine (B92270) Scaffolds in Organic Synthesis
Fluoro-substituted pyridine scaffolds are of significant interest in organic synthesis and medicinal chemistry due to the unique properties imparted by the fluorine atom. wikipedia.org The incorporation of fluorine can influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity. wikipedia.org These characteristics make fluorinated pyridines valuable pharmacophores in drug discovery. mdpi.com For example, they are found in a wide array of therapeutic agents, including those with antimicrobial, antiviral, and anticancer properties. nist.govsigmaaldrich.com
Beyond their direct use in pharmaceuticals, fluoro-substituted pyridines are versatile intermediates in organic synthesis. mdpi.comsigmaaldrich.com The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or can direct metallation reactions to specific positions on the pyridine ring, allowing for the construction of complex, highly functionalized molecules. nih.gov The development of novel methods for synthesizing these fluorinated scaffolds remains an active area of research, aiming to provide efficient access to new chemical entities. mdpi.com
Fundamental Research Questions and Objectives in the Study of 2,3-Difluoro-4-methylpyridine
The study of a specific compound like this compound is typically driven by several fundamental research questions. A primary objective is the development of efficient and regioselective synthetic routes to access the molecule. Researchers aim to create methods that are high-yielding and tolerant of various functional groups.
A second area of focus is the exploration of the compound's reactivity. Key questions include how the fluorine and methyl substituents influence its participation in reactions such as nucleophilic substitution, cross-coupling, and functionalization of the methyl group. Understanding this reactivity is crucial for utilizing the compound as a building block for more complex target molecules.
Finally, a significant objective is to investigate the potential applications of this compound and its derivatives. This involves designing and synthesizing new molecules for evaluation in medicinal chemistry, agrochemicals, or materials science, leveraging the unique properties conferred by the difluoro-methyl-pyridine scaffold.
Chemical and Physical Properties of this compound
Below is a table of predicted chemical and physical properties for this compound.
Note: The following data is computationally predicted and has not been experimentally verified.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| CAS Number | 1190048-52-7 |
| Boiling Point | 148.5 ± 35.0 °C |
| Density | 1.25 ± 0.1 g/cm³ |
| pKa | -1.13 ± 0.10 |
| LogP | 1.48 |
Structure
3D Structure
Properties
CAS No. |
1227597-92-3 |
|---|---|
Molecular Formula |
C6H5F2N |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2,3-difluoro-4-methylpyridine |
InChI |
InChI=1S/C6H5F2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
InChI Key |
IWENMMUGBHGGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Difluoro 4 Methylpyridine
Regioselective Fluorination Techniques
The introduction of fluorine atoms onto a pyridine (B92270) ring can be achieved through several methods, with halogen exchange (Halex) being a prominent technique. This method involves the substitution of a chloro or bromo substituent with a fluoride (B91410) atom using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). mdpi.com For the synthesis of 2,3-difluoro-4-methylpyridine, a precursor such as 2,3-dichloro-4-methylpyridine (B65194) would be subjected to fluorination conditions. The choice of fluoride source and reaction conditions is critical to achieve high yields and selectivity.
A related strategy involves the fluorination of pyridine N-oxides. The N-oxide group activates the pyridine ring towards nucleophilic substitution, and in some cases, can direct fluorination to specific positions. rsc.org For example, direct fluorination of a substituted pyridine N-oxide has been shown to produce meta-fluorinated pyridines. rsc.org
Introduction of Methyl Group via Directed Metalation or Coupling Reactions
The methyl group can be introduced onto a difluoropyridine core using various carbon-carbon bond-forming reactions. One powerful method is directed ortho-metalation (DoM), where a directing group on the pyridine ring guides the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting lithiated intermediate can then be quenched with an electrophilic methyl source, such as methyl iodide, to install the methyl group at the desired position.
Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed. This would involve the reaction of a halogenated difluoropyridine (e.g., 2,3-difluoro-4-halopyridine) with an organometallic reagent containing a methyl group, such as methylboronic acid or dimethylzinc, in the presence of a suitable palladium or nickel catalyst.
Ortholithiation Strategies for Position-Specific Functionalization
Ortholithiation is a specific type of directed ortho-metalation where a substituent on the pyridine ring directs the lithiation to an adjacent position. organic-chemistry.orgwikipedia.orguwindsor.caharvard.edubaranlab.org For the synthesis of this compound, one could envision starting with a 2,3-difluoropyridine (B50371). While the fluorine atoms themselves are weak directing groups, other substituents could be used to direct lithiation to the 4-position. organic-chemistry.org For instance, a directing group at the 3-position could potentially direct lithiation to the 4-position. Following lithiation with a strong base like lithium diisopropylamide (LDA) or a butyllithium (B86547) species, the resulting organolithium intermediate can be reacted with a methylating agent to introduce the methyl group. The choice of the directing group and the reaction conditions are crucial for achieving the desired regioselectivity. uwindsor.caharvard.edu
Summary of Synthetic Strategies
The following table provides a conceptual summary of the synthetic approaches for this compound.
| Strategy | Sub-Strategy | Key Transformation | Conceptual Precursors |
| De Novo Synthesis | Multicomponent Reactions | One-pot formation of the pyridine ring from acyclic components. | Fluorinated aldehydes/ketones, enamines, active methylene (B1212753) compounds. |
| Cycloaddition Reactions | [4+2] cycloaddition to form the pyridine ring. | Fluorinated 1-azadienes and dienophiles. | |
| Functionalization | Regioselective Fluorination | Halogen exchange (Halex) reaction. | 2,3-dichloro-4-methylpyridine |
| Introduction of Methyl Group | Directed ortho-metalation followed by methylation. | 2,3-difluoropyridine with a directing group. | |
| Cross-coupling reaction (e.g., Suzuki, Negishi). | 2,3-difluoro-4-halopyridine and a methylating agent. | ||
| Ortholithiation | Position-specific lithiation followed by methylation. | 2,3-difluoropyridine with a suitable directing group. |
Green Chemistry and Sustainable Synthetic Pathways
Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. For a molecule like this compound, this involves exploring methods that reduce waste, avoid harsh reagents, and improve energy efficiency.
Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-fluorine bonds under mild conditions. These reactions typically involve the generation of a radical species that is then trapped by a fluorine source.
One potential strategy for synthesizing fluorinated pyridines involves the direct C-H fluorination of a pyridine ring. Research has demonstrated methods for the site-selective fluorination of pyridines and diazines using silver(II) fluoride (AgF₂) under ambient conditions, with reactions often completing within an hour. nih.gov This method shows exclusive selectivity for fluorination at the position adjacent to the ring nitrogen. nih.gov For a precursor like 3-fluoro-4-methylpyridine, this method could potentially introduce the second fluorine atom at the C-2 position.
Another avenue is the photoredox-mediated trifluoromethylation of enolsilanes, which showcases the ability of photocatalysis to create α-trifluoromethyl carbonyl compounds. princeton.edu While not a direct fluorination, this highlights the utility of photoredox catalysis in incorporating fluorine-containing moieties. princeton.edunih.gov The general principle involves generating a radical intermediate from a suitable precursor, which then reacts with a fluorine-containing reagent.
Table 1: Examples of Photoredox-Mediated Reactions for Fluorinated Compounds
| Catalyst | Reagent(s) | Substrate Type | Product Type | Key Feature |
|---|---|---|---|---|
| fac-Ir(ppy)₃ | Silyl Enol Ethers, NH₄OAc | α,α-difluoro-β-iodoketones | 3-Fluoropyridines | One-pot synthesis from ketone components. googleapis.com |
| Ru(bpy)₃Cl₂ | CF₃I | Enolsilanes | α-Trifluoromethyl ketones | Mild, room temperature trifluoromethylation. princeton.edu |
Transition metal-free pathways are highly desirable as they avoid contamination of the final product with residual metals, which is a significant concern in pharmaceutical manufacturing.
A classic and viable transition-metal-free method for introducing fluorine onto an aromatic ring is the Balz–Schiemann reaction . This involves the thermal decomposition of a diazonium fluoride salt, which is typically prepared from the corresponding amine. A plausible route to a difluoro-4-methylpyridine could start from a suitable aminopyridine, such as 2-amino-4-methylpyridine, which can be converted to its diazonium salt and subsequently fluorinated. google.com Chinese patent CN102898358A describes an improved Balz-Schiemann process for preparing various fluoropyridine compounds from aminopyridines like 2-amino-4-picoline. google.com
Another prominent transition-metal-free method is halogen-exchange (Halex) fluorination . This involves reacting a chlorinated or brominated pyridine precursor with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at high temperatures. googleapis.comgoogle.com For the synthesis of this compound, a potential precursor would be 2,3-dichloro-4-methylpyridine. The success of this reaction often depends on the strategic use of phase-transfer catalysts or specific solvent systems to enhance the solubility and reactivity of the fluoride salt. googleapis.comgoogle.com
Recent innovations also include methods for N-difluoromethylation of pyridines using ethyl bromodifluoroacetate as a fluorine source, demonstrating novel ways to create C-F bonds without transition metals. rsc.org
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. These benefits are particularly relevant for potentially hazardous or highly exothermic reactions, such as certain fluorination procedures.
The synthesis of 2-methylpyridines has been successfully demonstrated in a continuous flow setup, achieving high selectivity and yield in a greener fashion than batch protocols. researchgate.netnih.gov These systems often use a packed column containing a heterogeneous catalyst (e.g., Raney® nickel) through which the reactants are pumped at high temperature and pressure. researchgate.netnih.gov While this specific example focuses on methylation, the principles are directly applicable to fluorination reactions. nih.gov For instance, a Halex reaction could be adapted to a flow process, allowing for precise control over the high temperatures and reaction times required, minimizing the formation of degradation byproducts. Similarly, the generation and reaction of diazonium salts for a Balz-Schiemann reaction can be performed more safely in a flow reactor, where the unstable intermediate is generated and consumed in situ, preventing its accumulation. google.com
Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Accumulation of hazardous reagents/intermediates. | Small reaction volumes, in situ generation and consumption. |
| Scalability | Challenging; requires larger vessels and poses safety risks. | Straightforward; achieved by extending run time. |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |
| Reaction Time | Often long, requiring hours or days. | Significantly shorter, from seconds to minutes. |
| Work-up | Often requires extensive purification steps. | Can provide cleaner product streams, simplifying purification. nih.gov |
Control of Chemo-, Regio-, and Stereoselectivity in Synthesis
For a polysubstituted molecule like this compound, controlling the placement of each substituent is paramount. The directing effects of the substituents already present on the pyridine ring heavily influence the position of subsequent modifications.
Regioselectivity is the primary challenge. The synthesis must install two fluorine atoms specifically at the C-2 and C-3 positions, adjacent to the methyl group at C-4.
Starting from 4-methylpyridine (B42270): A direct C-H fluorination would likely yield a mixture of isomers. Fluorination often occurs preferentially at the C-2 and C-6 positions (alpha to the nitrogen) due to the electronic nature of the pyridine ring. nih.gov Achieving 3-fluorination would be difficult.
Starting from 2-amino-4-methylpyridine: A Balz-Schiemann reaction would yield 2-fluoro-4-methylpyridine. A subsequent fluorination step would then need to be directed to the C-3 position. The existing fluorine and methyl groups would influence the regioselectivity of this second step.
Starting from 2,3-dichloro-4-methylpyridine: A selective Halex reaction could potentially replace the chlorine atoms with fluorine. The relative reactivity of the chlorine atoms at the C-2 and C-3 positions would determine the feasibility and conditions required for this transformation. The chlorine at the C-2 position is generally more susceptible to nucleophilic substitution than one at the C-3 position.
Achieving the desired regioselectivity often requires a multi-step synthetic sequence where strongly directing groups are used to guide the installation of substituents and are then removed or converted in later steps. nih.govresearchgate.net
Chemoselectivity involves differentiating between similar functional groups. For instance, if a precursor contains both a chloro and a bromo group, reaction conditions could be tuned to replace only one. Stereoselectivity is not a factor in the synthesis of the final aromatic compound but would be critical if a precursor, such as a fluorinated piperidine (B6355638), were synthesized via hydrogenation and then aromatized. nih.gov
Analytical Techniques for Reaction Monitoring and Structural Confirmation in Synthetic Studies
The synthesis of this compound would require a robust set of analytical methods to monitor the reaction progress and unequivocally confirm the structure of the final product.
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the consumption of starting materials and the formation of the product. These techniques are used to determine reaction completion and assess the purity of the isolated compound.
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the elemental composition. The fragmentation pattern can also offer structural clues. For this compound (C₆H₅F₂N), the expected exact mass would be approximately 129.0390.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
¹H NMR: Would show the chemical shifts and coupling patterns of the two aromatic protons and the methyl group protons. The proton at C-5 and C-6 would be split by each other and by the adjacent fluorine atoms, resulting in complex multiplets.
¹³C NMR: Would show six distinct carbon signals. The chemical shifts would be significantly influenced by the attached fluorine atoms (C-F coupling).
¹⁹F NMR: This is crucial for fluorinated compounds. It would show two distinct signals for the two different fluorine atoms at the C-2 and C-3 positions, with their coupling to each other and to adjacent protons providing definitive proof of their relative positions.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity and Coupling Constants (Hz) | Assignment |
|---|---|---|---|
| ¹H | ~8.0-8.2 | ddd (doublet of doublet of doublets) | H-6 |
| ~7.0-7.2 | dd (doublet of doublets) | H-5 | |
| ~2.3-2.5 | s (singlet) or t (triplet) due to F coupling | CH₃ | |
| ¹³C | ~155-160 (d, ¹JCF ≈ 240-260) | Doublet | C-2 |
| ~140-145 (d, ¹JCF ≈ 240-260) | Doublet | C-3 | |
| ~148-152 | Singlet or small doublet | C-6 | |
| ~120-125 | Singlet or small doublet | C-4 | |
| ~115-120 | Doublet of doublets | C-5 | |
| ~14-16 | Singlet or small quartet | CH₃ | |
| ¹⁹F | TBD | Doublet | F-2 |
| TBD | Doublet | F-3 |
Note: This table represents predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Methylpyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing electron-deficient aromatic rings like pyridine (B92270). The presence of two fluorine atoms and a methyl group on the pyridine ring of 2,3-difluoro-4-methylpyridine introduces specific electronic and steric factors that govern the regioselectivity and reactivity of these transformations.
Examination of Site Selectivity on the Difluoropyridine Ring (C2, C3, C4)
In SNAr reactions on pyridines, nucleophilic attack is generally favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. stackexchange.com For this compound, the potential sites for nucleophilic attack are the carbon atoms bearing the fluorine substituents, namely C2 and C3.
The regioselectivity of nucleophilic attack is a critical aspect. In many polyhalogenated pyridines, substitution at the C4 position is often preferred. rsc.org However, in the case of this compound, the C4 position is occupied by a methyl group, directing the substitution to either the C2 or C3 position. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions for nucleophilic attack.
Quantum mechanics calculations can be a valuable tool for predicting or explaining the regioselectivity of SNAr reactions. researchgate.netdntb.gov.ua For instance, in 2,4-dichloropyrimidines, substitution is usually C4 selective, but exceptions occur, leading to C2 substitution or a mixture of products, influenced by other substituents on the ring. wuxiapptec.com The analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps can provide insights into the most electrophilic sites of the molecule, thereby predicting the preferred position of nucleophilic attack. wuxiapptec.com
Influence of Fluorine Atoms and Methyl Group on SNAr Reactivity
The reactivity of this compound in SNAr reactions is significantly influenced by its substituents. Fluorine is a particularly effective activating group in SNAr reactions. stackexchange.com Despite being a poor leaving group in other contexts, its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. stackexchange.comnih.gov This strong inductive effect stabilizes the negatively charged Meisenheimer complex formed during the reaction, lowering the activation energy of the rate-determining addition step. stackexchange.com This phenomenon, often termed the "element effect," results in a leaving group order of F > Cl > Br > I in many activated SNAr reactions. nih.gov
Stereoelectronic Effects in Nucleophilic Pathways
Stereoelectronic effects, which involve the interplay of steric and electronic factors, are critical in determining the reaction pathways of nucleophilic substitutions. nih.gov In the context of this compound, the orientation of the substituents and the electronic properties of the pyridine ring create a specific environment that influences the trajectory of the incoming nucleophile.
The stability of the transition state is a key determinant of the reaction outcome. researchgate.net The strong negative inductive effect of the fluorine atoms is paramount in stabilizing the Meisenheimer intermediate. stackexchange.com The relative positioning of the fluorine atoms and the methyl group can lead to subtle but significant differences in the stability of the intermediates formed upon attack at C2 versus C3, thereby dictating the regioselectivity of the reaction. For example, the repulsion between the lone pair electrons of a fluorine substituent at the para position and the occupied p-orbital of the carbon where the nucleophile attacks can destabilize the transition state. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations. The carbon-fluorine bonds can be selectively activated under appropriate catalytic conditions to participate in various coupling processes.
Suzuki-Miyaura Coupling Strategies for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org This reaction is widely used to create biaryl compounds and other conjugated systems. libretexts.org In the case of this compound, the C-F bonds can serve as the electrophilic partners in the coupling.
The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. libretexts.orgrsc.org Palladium catalysts, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, are commonly employed. libretexts.org The selection of the ligand is critical for enhancing the catalyst's reactivity and stability; bulky and electron-rich phosphine (B1218219) ligands are often effective. libretexts.org The base, typically a carbonate or hydroxide (B78521), plays a key role in the transmetalation step of the catalytic cycle. libretexts.orgrsc.org
The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl >> F. However, with the development of specialized catalyst systems, even the less reactive C-F bonds can be activated for coupling. The reaction conditions can be tuned to achieve selective coupling at either the C2 or C3 position, depending on the relative electronic and steric environments of the two C-F bonds.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Product |
| Aryl Halide | Arylboronic Acid | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | Biaryl |
| Heteroaryl Halide | Alkenyltrifluoroborate | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | Alkenylheteroarene |
This table presents generalized conditions. Specific substrates may require optimization of these parameters.
Sonogashira and Heck Reactions for Alkyne and Alkene Functionalization
The Sonogashira and Heck reactions are powerful tools for introducing alkyne and alkene functionalities, respectively, onto aromatic rings.
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is typically carried out under mild conditions with an amine base that also serves as the solvent. wikipedia.org For this compound, the C-F bonds can be activated for this coupling, leading to the formation of alkynylpyridines. Copper-free Sonogashira protocols have also been developed. rsc.orgorganic-chemistry.org
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. rsc.org This reaction provides a direct method for the alkenylation of the pyridine ring. The choice of catalyst, ligand, and reaction conditions determines the efficiency and regioselectivity of the Heck coupling.
Table 2: Key Features of Sonogashira and Heck Reactions
| Reaction | Key Transformation | Catalyst System | Typical Base |
| Sonogashira | C(sp²)-X + H-C≡C-R → C(sp²)-C≡C-R | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) |
| Heck | C(sp²)-X + H₂C=CHR → C(sp²)-CH=CHR | Pd catalyst | Various (e.g., Et₃N, K₂CO₃) |
X = Halogen (including F under specific conditions). R = various organic groups.
The successful application of these cross-coupling reactions to this compound significantly expands its synthetic utility, allowing for the introduction of a wide range of functional groups and the construction of complex molecular architectures.
C-H Activation and Functionalization Approaches
The direct functionalization of C-H bonds in pyridine derivatives has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. For this compound, C-H activation can be approached through several methods, including transition metal-catalyzed processes and directed ortho-metalation.
Palladium-catalyzed C-H activation is a prominent method for the functionalization of pyridines. While specific studies on this compound are not extensively documented, the general principles of pyridine C-H activation offer valuable insights. The nitrogen atom in the pyridine ring can act as a directing group, facilitating the activation of the C-H bond at the C2 or C6 position. However, in this compound, the C2 position is already substituted with a fluorine atom. Therefore, C-H activation would likely be directed to the C6 position or potentially the C5 position, influenced by the electronic effects of the substituents. The fluorine atoms, being strongly electron-withdrawing, can influence the acidity of the adjacent C-H bonds, potentially facilitating their activation.
Directed ortho-metalation (DoM) is another key strategy for C-H functionalization. rsc.orgresearchgate.netnih.govnih.gov This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. rsc.orgresearchgate.netnih.govnih.gov While the pyridine nitrogen itself can act as a weak DMG, other functional groups on the ring can exert a stronger directing effect. In the absence of a stronger directing group on this compound, lithiation would be expected to occur at the C6 position, ortho to the nitrogen atom. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The fluorine atoms can also influence the regioselectivity of lithiation.
Electrophilic Aromatic Substitution and Directed Electrophilic Attack
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. researchgate.netrsc.org The presence of two additional electron-withdrawing fluorine atoms in this compound further deactivates the ring, making EAS reactions particularly difficult.
When such reactions do occur, the position of substitution is governed by the directing effects of the existing substituents. The pyridine nitrogen directs electrophilic attack to the meta-position (C3 and C5). Fluorine atoms are also deactivating but ortho-, para-directing. The methyl group is activating and ortho-, para-directing. In this compound, the C2, C3, and C4 positions are already substituted. Therefore, any electrophilic attack would be directed to the C5 or C6 positions. The combined directing effects of the nitrogen, two fluorine atoms, and the methyl group would need to be considered to predict the major product. For instance, nitration of 2-methylpyridine (B31789) N-oxide has been shown to yield 2-methyl-4-nitropyridine (B19543) N-oxide. mdpi.com Halogenation of pyridines can also be achieved, sometimes requiring harsh conditions or alternative strategies like N-oxide formation followed by reaction with halogenating agents. researchgate.net
A related compound, 2,4-difluoro-3-methylpyridine, has been synthesized via a two-stage protocol involving the introduction of bromine atoms at the 2- and 4-positions of 3-methylpyridine, followed by fluoride (B91410) displacement. This indirect approach highlights the challenges associated with direct electrophilic fluorination of pyridines.
Reductive Transformations of the Pyridine Ring and Substituents
The pyridine ring can be reduced to piperidine (B6355638) under various conditions, typically involving catalytic hydrogenation or treatment with strong reducing agents. The presence of electron-withdrawing fluorine atoms in this compound would make the ring more susceptible to reduction compared to unsubstituted pyridine.
The choice of reducing agent and reaction conditions can allow for selective reduction of the pyridine ring without affecting the substituents. For example, pyridine derivatives can be reduced to piperidines using samarium diiodide in the presence of water. rsc.org An unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to a tetrahydrofuro[3,4-b]pyridin-5(7H)-one derivative using sodium borohydride (B1222165) has also been reported, indicating that the reaction outcome can be highly dependent on the substrate and conditions. nih.gov It is also possible that the fluorine atoms could be reductively cleaved under certain harsh conditions, although this would typically require specific catalysts or reagents.
Oxidative Transformations and N-Oxidation Studies
The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid. The resulting pyridine N-oxides are versatile intermediates in organic synthesis. For instance, the N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. rsc.org
The N-oxidation of various substituted pyridines, including methylpyridines, has been well-documented. pixel-online.netnih.gov The formation of an N-oxide in this compound would significantly alter its reactivity. For example, the N-oxide can facilitate electrophilic substitution at the C4-position. mdpi.com Furthermore, pyridine N-oxides can undergo deoxygenation reactions, which can be useful for regenerating the pyridine or for further functionalization. Current time information in Chatham County, US.
The methyl group at the C4 position can also be a site for oxidative transformation, potentially leading to the corresponding carboxylic acid or aldehyde under appropriate oxidizing conditions.
Radical Reactions and Photochemistry in Pyridine Functionalization
Radical reactions provide a powerful avenue for the functionalization of pyridines, often with regioselectivity complementary to ionic reactions. The Minisci reaction, for example, involves the addition of nucleophilic radicals to a protonated pyridine ring.
Photochemical methods have also been developed for the functionalization of pyridines via the generation of pyridinyl radicals. acs.org These reactions can proceed under mild conditions and offer unique opportunities for C-H functionalization. For instance, a photochemical method for the functionalization of pyridines with radicals derived from allylic C-H bonds has been reported, proceeding through the formation of a pyridinyl radical upon single-electron reduction of a pyridinium (B92312) ion. acs.org
The presence of fluorine atoms in this compound can influence its behavior in radical reactions. Fluorinated radicals are known to have distinct reactivity profiles. Radical C-H fluorination of pyridines has been achieved using various methods, including those promoted by pyridine N-oxyl radicals. rsc.orgrsc.org These methods could potentially be applied to introduce an additional fluorine atom onto the pyridine ring or the methyl group of this compound.
Derivatization and Advanced Functionalization Strategies
Introduction of Diverse Carbon-Based Moieties
The introduction of new carbon-carbon bonds is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures. For 2,3-difluoro-4-methylpyridine, this can be achieved through functionalization at both the pyridine (B92270) ring and the appended methyl group.
The functionalization of this compound with carbon-based groups can occur at several positions. C-H functionalization of the pyridine ring is possible, though challenging. More commonly, the 4-methyl group (picolyl position) can be functionalized after deprotonation, and the fluorine atoms can be displaced via coupling reactions.
Functionalization of the Methyl Group: The methyl group at the C4 position is acidic due to the electron-withdrawing nature of the fluorinated pyridine ring. Deprotonation with a suitable base generates a picolyl anion, which can act as a nucleophile. This anion can then react with various electrophiles to achieve alkylation, arylation, or acylation. While specific studies on this compound are not extensively documented, the principles of picoline functionalization are well-established and would be applicable here.
Ring Functionalization: Direct C-H arylation or acylation of the pyridine ring is another strategy. Palladium-catalyzed C-H arylation, for instance, has been demonstrated for N-substituted-4-hydroxy-2-pyridones with aryl boronic acids. While the conditions would need optimization, similar strategies could potentially be applied to the C5 or C6 positions of this compound. Acylation reactions, often employing Friedel-Crafts type conditions or N-acylbenzotriazoles with Lewis acids, could also be explored for direct C-H functionalization. mdpi.com
Cross-Coupling Reactions: The fluorine atoms themselves can be substituted via cross-coupling reactions, although C-F bond activation is typically more challenging than for other halogens. However, under specific catalytic conditions (e.g., using nickel or palladium catalysts with specialized ligands), arylation reactions could be envisioned, displacing one of the fluorine atoms.
Table 4.1: Representative Carbon-Based Functionalization Reactions on Pyridine Scaffolds
| Reaction Type | Reagents & Conditions | Product Type | Potential Site on this compound |
|---|---|---|---|
| Picolyl Alkylation | 1. Strong Base (e.g., n-BuLi, LDA) 2. Alkyl Halide (R-X) | 4-(Alkyl)pyridine | Methyl Group |
| Ring C-H Arylation | Aryl Boronic Acid, Pd Catalyst, Base | Aryl-substituted pyridine | C5, C6 positions |
| Ring Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Acyl-substituted pyridine | C5, C6 positions |
This table presents generalized reactions for pyridine functionalization, which are expected to be applicable to this compound.
The electron-deficient nature of the this compound ring makes it a potential candidate for participation in cycloaddition reactions, typically as the electron-poor component. These reactions are powerful tools for constructing fused heterocyclic systems in a stereocontrolled manner.
[4+2] Cycloaddition (Diels-Alder Reaction): In an inverse-electron-demand Diels-Alder reaction, the fluorinated pyridine could act as the diene, reacting with an electron-rich dienophile. More plausibly, a derivative where the pyridine is part of a diene system could react with various dienophiles. Conversely, if the pyridine ring acts as a dienophile (as an azadienophile), it would react with an electron-rich diene to form a bicyclic adduct, which could then be rearomatized or further functionalized.
[3+2] Cycloaddition: The C5=C6 double bond of the pyridine ring could act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles (e.g., azides, nitrile oxides, or ylides). mdpi.com This would lead to the formation of five-membered heterocyclic rings fused to the pyridine core. The regioselectivity of such reactions would be governed by the electronic and steric influences of the fluorine and methyl substituents. mdpi.com
[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions have been reported for alkenyl-substituted indoles and pyrroles reacting with oxyallyl cations. acs.org A similar strategy could potentially be applied to a derivative of this compound, for instance, by introducing an alkenyl group at the C5 or C6 position, to construct seven-membered rings fused to the pyridine scaffold. acs.org
[2+2] Photocycloaddition: Photochemical [2+2] cycloadditions are effective for creating four-membered rings. masterorganicchemistry.com The C5=C6 bond of this compound could potentially undergo cycloaddition with an alkene upon photochemical excitation, leading to the formation of a fused cyclobutane (B1203170) ring.
These cycloaddition strategies open pathways to complex, fused heterocyclic structures that are valuable in medicinal chemistry and materials science.
Introduction of Heteroatom-Based Functional Groups (N, O, S, P)
The introduction of heteroatoms can significantly alter the biological and physicochemical properties of the molecule. The fluorine atoms on the pyridine ring are susceptible to displacement by various heteroatom nucleophiles via Nucleophilic Aromatic Substitution (SNAr).
The electron-withdrawing fluorine atoms strongly activate the pyridine ring for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The positions ortho and para to the nitrogen atom (C2 and C4/C6) are particularly activated. In this compound, the fluorine at the C2 position is highly susceptible to displacement by amine nucleophiles. The reaction of this compound with primary or secondary amines would be expected to proceed under relatively mild conditions to yield 2-amino-3-fluoro-4-methylpyridine (B1519061) derivatives. The high reactivity of fluoropyridines in SNAr reactions—for example, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine—makes this a highly efficient method for introducing nitrogen-based functional groups. acs.orgnih.gov
The general mechanism involves the attack of the amine nucleophile at the C2 position, forming a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen and remaining fluorine atom. Subsequent loss of the fluoride (B91410) ion restores aromaticity and yields the aminated product. stackexchange.com
Table 4.2: Predicted Regioselectivity in Amination of this compound
| Nucleophile | Predicted Major Product | Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | 2-(Alkylamino)-3-fluoro-4-methylpyridine | Heat, Polar aprotic solvent (e.g., DMSO, DMF) |
| Secondary Amine (R₂NH) | 2-(Dialkylamino)-3-fluoro-4-methylpyridine | Heat, Polar aprotic solvent (e.g., DMSO, DMF) |
Similar to amination, the C2-fluorine can be readily displaced by oxygen and sulfur nucleophiles.
Hydroxylation and Alkoxylation: Reaction with hydroxide (B78521) (e.g., NaOH or KOH) or alkoxides (e.g., NaOMe, NaOEt) would lead to the formation of the corresponding 2-hydroxy or 2-alkoxy derivatives. The 2-hydroxy product would exist in equilibrium with its tautomeric form, 3-fluoro-4-methylpyridin-2(1H)-one. These reactions are foundational for creating a variety of ethers and phenol-like analogues. The high reactivity of the C-F bond towards SNAr facilitates these transformations under accessible conditions. acs.orgnih.gov
Thiolation: Sulfur nucleophiles, such as sodium hydrosulfide (B80085) (NaSH) or thiolates (NaSR), are typically very effective in SNAr reactions. Treatment of this compound with these reagents would provide access to 2-mercapto-3-fluoro-4-methylpyridine (which exists in tautomeric equilibrium with the corresponding thione) and various 2-(alkylthio) derivatives.
The regioselectivity for these reactions is expected to strongly favor substitution at the C2 position due to the combined activating effects of the ring nitrogen and the C3-fluorine substituent.
The introduction of phosphorus and sulfur-based functional groups can impart unique properties, relevant for medicinal chemistry and as synthetic handles for further transformations.
Phosphorylation: The phosphorylation of pyridines can be achieved through several methods. encyclopedia.pub A promising approach for this compound would be a Minisci-type radical reaction. Visible-light-promoted protocols have been developed for the C4-selective phosphorylation of pyridines using phosphine (B1218219) oxides. acs.orgacs.org This C-H functionalization approach could potentially lead to the formation of (2,3-difluoro-4-methylpyridin-5-yl)phosphine oxide or (2,3-difluoro-4-methylpyridin-6-yl)phosphine oxide, depending on the directing effects of the existing substituents. Alternatively, metal-catalyzed methods, such as those using nickel or cobalt complexes, facilitate the direct phosphorylation of pyridine with reagents like diethyl-H-phosphonate. tandfonline.com
Sulfonylation: Direct C-H sulfonylation of pyridine rings has been achieved through activation with triflic anhydride, followed by the addition of a sulfinate salt. acs.org The regioselectivity can be controlled by the choice of base. This method could be applied to introduce a sulfonyl group at the C5 or C6 position of this compound. Another approach involves the functionalization of the methyl group. Picolyl C-H bonds can be sulfonylated upon treatment with aryl sulfonyl chlorides and a base, proceeding through an N-sulfonyl alkylidene dihydropyridine (B1217469) intermediate. This would yield an aryl (2,3-difluoro-4-pyridyl)methyl sulfone.
Table 4.3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| n-Butyl Lithium (n-BuLi) |
| Lithium diisopropylamide (LDA) |
| Aryl boronic acid |
| Acyl chloride |
| N-acylbenzotriazole |
| Aluminum trichloride (B1173362) (AlCl₃) |
| 2-amino-3-fluoro-4-methylpyridine |
| Sodium ethoxide |
| 2-chloropyridine |
| 2-fluoropyridine |
| Sodium hydroxide (NaOH) |
| Potassium hydroxide (KOH) |
| Sodium methoxide (B1231860) (NaOMe) |
| 3-fluoro-4-methylpyridin-2(1H)-one |
| Sodium hydrosulfide (NaSH) |
| Sodium thiolate (NaSR) |
| 2-mercapto-3-fluoro-4-methylpyridine |
| (2,3-difluoro-4-methylpyridin-5-yl)phosphine oxide |
| (2,3-difluoro-4-methylpyridin-6-yl)phosphine oxide |
| Diethyl-H-phosphonate |
| Triflic anhydride |
| Aryl (2,3-difluoro-4-pyridyl)methyl sulfone |
| 2-Amino-4-methylpyridine |
| 2,6-dibromo-4-methylpyridine |
| 2,6-dihydroxy-3-cyano-4-methylpyridine |
| 2,6-dihydroxy-4-methylpyridine |
| 4-methoxyacetophenone |
| 5-chloro-2,3-difluoropyridine |
| 3,5-dichloro-2-fluoropyridine |
| 3-fluoro-4-aminopyridine |
| 3,5-Difluoropyridin-2-amine |
| 2,6-diamino-3,5-difluoropyridine |
| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| 2-fluoro-3,5-dichloro-6-(trifluoromethyl)pyridine |
| 3-chloro-2,5,6-trifluoro-4-(trifluoromethyl)pyridine |
| 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide |
| 2-(fluoromethyl)pyridine |
| 2-azabicyclo[2.2.2]oct-7-enes |
| 1,4,5,6-tetrahydropyridazine |
| 2,2,2-trifluoroethyl acrylate |
| 1,2,3-triazole-phenothiazine |
| 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole |
| 2-fluoro-1-methylpyridinium p-toluene sulfonate |
| 4-methylpyridine (B42270) N-oxide |
| 4-(Trifluoromethyl)pyrimidin-2(1H)-one |
| 2-methylisothiourea sulfate |
| 4-hydroxy-2-pyridones |
| 4-picoline |
| 2-nitrobenzenesulfonyl chloride |
| methanesulfonyl chloride |
| camphorsulfonyl chloride |
| 4-methylquinoline |
| 2-ethylpyridine |
| 2-(2,3-Difluorobenzoyl)-4-methylpyridine |
| Acyl-1,4-dihydropyridines |
| 2-benzoxazinones |
| 2-phenyl-1,3,4-oxadiazole |
| gem-difluorostyrenes |
| aryl sulfonyl chlorides |
| 6-(2-Fluoropropyl)-4-methylpyridin-2-amine |
| 1,2-dihydropyridines |
| 3,3-difluoropyridine-2,4(1H,3H)-dione |
| 3-deaza-3-fluorouracil |
| 3-alkenylindoles |
| cyclohepta[b]indoles |
| cyclohepta[b]pyrroles |
| methyl (2E)-3-(acridin-4-yl)-prop-2-enoate |
| 4,5-dihydroisoxazoles |
| 2-bromo-2,2-difluoroacetamides |
| N-difluoromethylated pyridines |
| 4-pyridones |
| quinolones |
Halogenation and Dehalogenation Studies Beyond Fluorine
The introduction of halogen atoms other than fluorine—namely chlorine, bromine, and iodine—onto the this compound core is a key strategy for creating versatile intermediates for further chemical transformations. These halogenated derivatives serve as valuable precursors for cross-coupling reactions, nucleophilic substitutions, and the introduction of diverse functional groups.
Research into the halogenation of pyridine derivatives suggests several potential pathways for the introduction of chloro, bromo, and iodo substituents. For instance, the dichlorination of pyridine rings can be achieved using reagents like trichloroisocyanuric acid in acetic acid. google.com Bromination of pyridine compounds can be performed using agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). google.com A patented method for the synthesis of 3-bromo-4-methylpyridine (B15001) involves the reaction of 4-methyl-3-aminopyridine with bromine and sodium nitrite (B80452) in the presence of hydrobromic acid. google.com
The iodination of pyridine rings is also a well-established transformation. While specific methods for this compound are not extensively documented in readily available literature, general protocols for the iodination of organic compounds, including heteroaromatics, often utilize elemental iodine or iodide salts in the presence of an oxidizing agent. mdpi.com The existence of compounds like 2-(2,3-difluoro-4-iodophenyl)-4-methylpyridine in chemical databases suggests that iodination of related structures is synthetically accessible. nih.gov
Dehalogenation studies, which involve the removal of a halogen atom, are also crucial for the strategic functionalization of polyhalogenated pyridines. These reactions can be used to selectively remove a halogen to introduce a hydrogen atom or to prepare a substrate for a subsequent reaction at a different position.
The following table summarizes various halogenation approaches applicable to pyridine derivatives, which could be adapted for this compound.
| Halogenation Type | Reagent(s) | Potential Product |
| Dichlorination | Trichloroisocyanuric acid, Acetic Acid | Dichloro-2,3-difluoro-4-methylpyridine |
| Bromination | N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Bromo-2,3-difluoro-4-methylpyridine |
| Iodination | Elemental Iodine (I₂) with an oxidizing agent | Iodo-2,3-difluoro-4-methylpyridine |
Selective Functionalization Via Protecting Group Strategies
The selective functionalization of the this compound ring at its vacant positions (C-5 and C-6) is a significant challenge due to the directing effects of the existing fluorine and methyl substituents. To overcome this, protecting group strategies are employed to control the regioselectivity of reactions, particularly metalation followed by quenching with an electrophile.
A key strategy, termed "regioexhaustive substitution," has been successfully applied to the related compound 2,3-difluoropyridine (B50371) and provides a framework for the selective functionalization of this compound. researchgate.netnih.gov This approach utilizes either a chlorine atom or a trimethylsilyl (B98337) (TMS) group as a protecting group to direct deprotonation to a specific position. researchgate.netnih.gov
In this methodology, a protecting group is first introduced at a specific position on the pyridine ring. This protecting group then influences the site of subsequent metalation (deprotonation) by a strong base, such as a lithium amide. The resulting organometallic intermediate can then react with an electrophile to introduce a new functional group at the desired position. Finally, the protecting group is removed to yield the selectively functionalized product.
For example, a chlorine atom can act as a neighboring site-activating protective group, directing metalation to the adjacent position. researchgate.netnih.gov Conversely, a bulky trimethylsilyl group can act as a neighboring site-screening protective group, sterically hindering deprotonation at the adjacent position and directing it to a more remote site. researchgate.netnih.gov
The table below illustrates the concept of using protecting groups for the selective functionalization of a difluoropyridine system.
| Protecting Group | Role | Site of Metalation | Potential Functionalization |
| Chlorine | Neighboring site activator | Adjacent to Cl | Introduction of various electrophiles |
| Trimethylsilyl (TMS) | Neighboring site screener | Remote from TMS | Introduction of various electrophiles |
The application of these protecting group strategies enables the synthesis of a wide array of specifically substituted this compound derivatives, which are valuable building blocks in medicinal chemistry and materials science. The choice of protecting group and reaction conditions allows for precise control over the substitution pattern, facilitating the development of novel compounds with tailored properties.
Applications of 2,3 Difluoro 4 Methylpyridine in Advanced Organic Synthesis
As a Core Building Block for Complex Polycyclic and Heterocyclic Architectures
The strategic placement of fluorine atoms and a methyl group on the pyridine (B92270) ring makes 2,3-difluoro-4-methylpyridine a valuable and reactive building block for the synthesis of more complex molecular structures. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to certain types of chemical transformations.
Precursor for Advanced Heterocyclic Scaffolds
Fluorinated pyridines are crucial intermediates in the creation of complex heterocyclic systems, which are often the core of new pharmaceutical and agrochemical products. The fluorine atoms in compounds like this compound can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. This reactivity is fundamental to building intricate molecular frameworks.
For instance, the synthesis of furo[2,3-c]pyridine (B168854) and pyrano[2,3-b]pyridine derivatives often involves the use of functionalized pyridine precursors. nih.govresearchgate.net The reactivity of the fluorinated pyridine core can be harnessed to construct fused ring systems, leading to novel chemical entities with potential biological activity. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, provide a powerful strategy for the rapid assembly of complex imidazofused heterocycles from pyridine-based starting materials. nih.govresearchgate.net
Integration into Ligand Design for Catalysis
Pyridine-containing ligands are ubiquitous in transition metal catalysis due to their strong coordination to metal centers and the tunable electronic and steric properties of the pyridine ring. The introduction of fluorine atoms, as in this compound, can significantly alter the electronic properties of the resulting ligand, thereby influencing the catalytic activity and selectivity of the metal complex.
Polysubstituted pyridines are recognized as valuable synthons for creating ligands used in asymmetric catalysis. researchgate.net While specific examples using this compound are not prominent, the general principles of ligand design suggest its potential. The fluorine atoms would enhance the π-acceptor properties of the pyridine ring, which can be beneficial in certain catalytic cycles.
Intermediates in the Synthesis of Agrochemical and Material Science Compounds
Fluorinated organic compounds have a significant impact on agrochemicals and materials science. mdpi.comrsc.org Pyridine-based structures are at the heart of many modern pesticides due to their high efficacy and low toxicity. agropages.comnih.gov The inclusion of fluorine can enhance the biological activity and metabolic stability of these compounds.
Trifluoromethylpyridines, close relatives of difluoromethylpyridines, are key intermediates in the synthesis of numerous herbicides and insecticides. nih.govsemanticscholar.org For example, compounds like 2-chloro-5-trifluoromethylpyridine are derived from methylpyridines and serve as precursors to a range of crop protection products. agropages.com This established pathway underscores the potential of this compound as a valuable intermediate for the next generation of agrochemicals.
In materials science, fluorinated heterocycles are explored for applications in organic electronics, such as in the development of new materials for various technologies.
Contributions to Method Development in Organic Chemistry
The unique reactivity of fluorinated pyridines also drives the development of new synthetic methodologies, expanding the toolbox of organic chemists.
Exploration of Novel Reaction Pathways and Selectivities
The presence of fluorine atoms on the pyridine ring can lead to novel reactivity and selectivity. For example, the methyl group in 4-methylpyridine (B42270) has acidic protons, and this acidity is influenced by the substituents on the ring, enabling condensation reactions. vaia.com The electron-withdrawing fluorine atoms in this compound would be expected to modulate this reactivity, potentially opening up new synthetic routes.
Furthermore, fluorinated pyridines can be synthesized through various methods, including Rh(III)-catalyzed C-H functionalization, which allows for the construction of multi-substituted pyridine rings from simpler precursors. nih.gov The development of such methods is crucial for accessing novel fluorinated building blocks.
Enabling Synthesis of Chiral Fluorinated Compounds
The synthesis of chiral molecules containing fluorine is a significant area of research, particularly in medicinal chemistry, as the introduction of fluorine can have a profound effect on a drug's properties. mdpi.com The synthesis of chiral fluorinated compounds often relies on asymmetric catalysis, and pyridine-containing structures can be valuable substrates or ligands in these reactions.
Methodologies for the synthesis of chiral alkyl fluorides with multiple stereogenic centers are continuously being developed. mdpi.com While the direct use of this compound in this context is not widely reported, its structural features make it a potential candidate for derivatization into chiral building blocks for the synthesis of complex, biologically active molecules.
Data Tables
Table 1: Properties of a Representative Difluoromethylpyridine Derivative Data for 3-(Difluoromethyl)-4-methylpyridine-2,5-diamine, a related structure.
| Property | Value | Source |
| CAS Number | 1804443-60-4 | bldpharm.com |
| Molecular Formula | C7H9F2N3 | bldpharm.com |
| Molecular Weight | 173.16 g/mol | bldpharm.com |
Table 2: Related Pyridine Intermediates in Synthesis
| Compound | Application | Reference |
| 3-Amino-4-methylpyridine | Pharmaceutical and pesticide intermediate | custchemvip.com |
| 2-Chloro-3-amino-4-methylpyridine | Key intermediate for Nevirapine | N/A |
| 2-Chloro-5-trifluoromethylpyridine | Precursor for agrochemicals | agropages.com |
Computational and Theoretical Investigations of 2,3 Difluoro 4 Methylpyridine
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are instrumental in elucidating the electronic characteristics that govern the reactivity and bonding of 2,3-difluoro-4-methylpyridine.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. wikipedia.orgsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netmalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the methyl group, which are the more electron-rich portions of the molecule. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing fluorine atoms. This distribution makes the ring susceptible to nucleophilic attack.
Key reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. scirp.org
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | χ2/(2η) | Propensity to accept electrons. |
This table outlines the key reactivity descriptors that can be calculated from HOMO and LUMO energies to predict the chemical behavior of this compound.
The distribution of electron density within this compound is significantly influenced by the electronegative fluorine atoms and the electron-donating methyl group. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. malayajournal.orgrsc.org
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atom and the fluorine atoms, indicating areas of high electron density and susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be found around the hydrogen atoms of the methyl group and the C-H bond on the pyridine ring, signifying electron-deficient areas prone to nucleophilic attack. arxiv.org The carbon atoms attached to the fluorine atoms will also exhibit a degree of positive potential, making them primary sites for nucleophilic substitution.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states. worktribe.com
Computational methods, particularly DFT, can be employed to locate the transition state (TS) structures for various reactions involving this compound. nih.gov A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, and its structure provides insight into the bond-forming and bond-breaking processes. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. researchgate.net
For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a key transformation for this type of molecule, computational analysis can map the energy profile as the nucleophile attacks the aromatic ring and displaces a leaving group. Microsolvated transition state models can provide a more accurate representation of reaction energetics in solution. researchgate.net
The presence of multiple substituents on the pyridine ring of this compound raises questions of regioselectivity in chemical reactions. Computational models can predict the most likely site of reaction.
In nucleophilic aromatic substitution (SNAr) , the fluorine atoms are potential leaving groups. The electron-withdrawing nature of the fluorine atoms and the nitrogen in the pyridine ring activates the ring towards nucleophilic attack. Computational studies on similar fluorinated pyridines suggest that the position of attack is governed by the stability of the intermediate Meisenheimer complex. youtube.com The LUMO distribution and calculated partial charges on the carbon atoms can also be used to predict the most electrophilic site.
For electrophilic aromatic substitution (EAS) , the reaction is directed by the activating methyl group and the deactivating fluorine atoms and pyridine nitrogen. While the pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene (B151609), computational methods can still predict the most favorable position for substitution by analyzing the HOMO densities and the relative energies of the sigma-complex intermediates. nih.gov
Advanced Spectroscopic Property Predictions for Structural and Mechanistic Insights (e.g., NMR, IR, UV-Vis for understanding bonding and reactivity)
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the structural elucidation of reaction products and for understanding the electronic transitions within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can accurately predict the 1H, 13C, and 19F NMR chemical shifts of this compound. worktribe.comnih.govnih.gov By comparing the calculated spectra with experimental data, the structure of the molecule can be confirmed. Predicted NMR data for similar fluorinated aromatic compounds have shown good correlation with experimental values. worktribe.com
| Predicted NMR Chemical Shifts (Illustrative) |
| 1H NMR: |
| H-5 |
| H-6 |
| CH3 |
| 13C NMR: |
| C-2 |
| C-3 |
| C-4 |
| C-5 |
| C-6 |
| CH3 |
| 19F NMR: |
| F-2 |
| F-3 |
This table provides an illustrative example of predicted NMR chemical shifts for this compound based on typical values for similar structures. Actual values would require specific DFT calculations.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. These calculations provide a theoretical IR spectrum, where the absorption bands correspond to specific vibrational modes of the molecule, such as C-F stretching, C-H bending, and ring vibrations. arxiv.org This information is useful for identifying the functional groups present and confirming the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of this compound. youtube.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions provides insight into the nature of the electronic excitations, such as π → π* or n → π* transitions. rsc.org
Conformational Analysis and Intermolecular Interactions
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting molecular geometries, rotational barriers, and the nature of non-covalent interactions. For a molecule like this compound, a key aspect of its conformational analysis would be the rotational barrier of the methyl group at the 4-position. This rotation is influenced by the electronic effects of the adjacent fluorine atoms and the pyridine ring. Theoretical calculations on similar fluorinated and methylated pyridines suggest that the energy barrier to methyl group rotation is a measurable quantity that impacts the molecule's thermodynamic properties at different temperatures. nih.gov However, without specific calculations for this compound, any quantitative data would be speculative.
Intermolecular interactions are critical in determining the physical properties and reactivity of a compound. For this compound, these interactions would likely be a combination of dipole-dipole forces, London dispersion forces, and potentially weak hydrogen and halogen bonds. The presence of electronegative fluorine atoms creates a significant dipole moment in the molecule, which would be a primary driver of intermolecular association. Furthermore, the fluorine atoms could participate in weak C–F···H or C–F···π interactions, which have been studied in other fluorinated aromatic systems. nih.govrsc.org The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. nih.gov
While general principles of conformational analysis and intermolecular forces can be applied to hypothesize the behavior of this compound, the precise quantitative details remain uninvestigated in the public domain. The table below is a template that would typically be populated with data from such computational studies.
| Parameter | Calculated Value | Method/Basis Set |
| Rotational Barrier of Methyl Group | Data not available | |
| Dipole Moment | Data not available | |
| Key Intermolecular Interaction Distances | Data not available | |
| Interaction Energies | Data not available |
Future Directions and Emerging Research Challenges
Development of Highly Efficient and Atom-Economical Synthetic Pathways
For instance, Rh(III)-catalyzed C–H functionalization has been demonstrated for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Adapting such a strategy for the specific synthesis of 2,3-difluoro-4-methylpyridine would represent a significant advancement. Another promising avenue is the development of one-pot multicomponent reactions that can assemble the target molecule from simple, readily available starting materials. nbinno.com Such approaches inherently maximize atom economy by incorporating the majority of the atoms from the reactants into the final product.
| Reaction Type | Potential Starting Materials | Key Advantages | Anticipated Challenges |
| Catalytic Cycloaddition | Fluorinated acetylenes, propyne derivatives, ammonia source | High atom economy, potential for high regioselectivity | Catalyst development, control of regioselectivity with the methyl group |
| C-H Fluorination | 4-methyl-3-fluoropyridine or 4-methyl-2-fluoropyridine | Direct introduction of fluorine, late-stage functionalization | Regioselectivity, harsh reagents often required |
| Multicomponent Reaction | Fluorinated building blocks, propyne, ammonia source | High efficiency, diversity of potential products | Optimization of reaction conditions, isolation of the desired product |
This table outlines potential atom-economical strategies for the synthesis of this compound, highlighting both the advantages and the hurdles that researchers may face.
Exploration of Bio-Inspired and Biomimetic Transformations
Nature offers a vast blueprint for efficient and selective chemical transformations. While naturally occurring organofluorines are rare, the principles of enzymatic catalysis can inspire the development of novel synthetic methods. Future research in this area could explore the use of engineered enzymes or small-molecule catalysts that mimic enzymatic function to achieve the synthesis of this compound under mild and environmentally benign conditions.
Biocatalysis, particularly through the use of fluorinases or other engineered enzymes, presents an intriguing possibility for the selective introduction of fluorine atoms onto a pyridine (B92270) ring. nih.govcmu.edu While the direct enzymatic synthesis of this compound is a long-term goal, the development of biocatalytic methods for the synthesis of fluorinated pyridine precursors is a more immediate and achievable objective. This could involve, for example, the enzymatic resolution of chiral fluorinated building blocks or the regioselective bio-oxidation of a substituted pyridine to prepare it for a subsequent chemical fluorination step. nbinno.com
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design
| AI/ML Application | Potential Impact on Synthesis of this compound |
| Retrosynthesis Prediction | Identification of novel and more efficient synthetic routes from readily available starting materials. |
| Reaction Outcome Prediction | Optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. |
| Catalyst Design | In silico design of catalysts with enhanced activity and selectivity for the specific transformations required. |
This interactive table illustrates how different applications of artificial intelligence and machine learning can revolutionize the synthesis of this compound.
Unlocking New Reactivity Modes and Selectivity Control
The unique electronic properties imparted by the two fluorine atoms and the methyl group in this compound suggest that it may exhibit novel reactivity. A key challenge and opportunity lies in the selective functionalization of the remaining C-H bonds on the pyridine ring. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic aromatic substitution, while making it more susceptible to nucleophilic attack.
Future research will likely focus on developing methods for the regioselective C-H functionalization of this compound. This could involve transition metal-catalyzed cross-coupling reactions, directed metalation, or radical-based transformations. nih.govnih.gov For instance, the selective functionalization of 2,3-difluoropyridine (B50371) at various positions has been demonstrated, providing a foundation for exploring the reactivity of the 4-methyl substituted analogue. researchgate.net Understanding the directing effects of the existing substituents will be crucial for achieving high selectivity.
Scalable Synthesis and Process Intensification for Research and Development
For this compound to be a viable building block in larger-scale applications, the development of scalable and robust synthetic processes is essential. This involves moving beyond laboratory-scale batch reactions to more efficient and safer manufacturing technologies.
Q & A
Basic: What are the primary synthetic routes for 2,3-difluoro-4-methylpyridine?
The synthesis of halogenated pyridines like this compound typically involves nucleophilic substitution reactions on polyhalogenated precursors. For example, pentafluoropyridine can undergo selective substitution at specific positions using methylating agents (e.g., Grignard reagents) under controlled conditions. Optimizing reaction parameters (temperature, solvent, catalysts) is critical to directing substitution to the desired positions while minimizing side reactions. Evidence from similar compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) highlights the use of sodium azide and fluorination techniques to introduce functional groups .
Basic: Which spectroscopic methods are essential for structural confirmation?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm fluorine and methyl group positions.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms substituent orientation (applied in related pyridine derivatives) .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-F bonds (~1100 cm).
Basic: How is this compound applied in medicinal chemistry research?
Fluorinated pyridines are widely used as enzyme inhibitors due to fluorine’s electronegativity and bioisosteric properties. For instance, pyridine derivatives with C2/C3 substituents show potent inhibition of CYP1B1 (a cytochrome P450 enzyme linked to cancer progression). While this compound itself isn’t explicitly studied in the evidence, analogous compounds demonstrate that fluorine and methyl groups enhance binding affinity and metabolic stability .
Advanced: How do substituent positions (2,3-F; 4-CH3_33) influence bioactivity?
Substituent positioning significantly impacts structure-activity relationships (SAR) :
- Fluorine at C2/C3 : Increases electronegativity, enhancing hydrogen bonding with enzyme active sites.
- Methyl at C4 : Introduces steric bulk, potentially improving selectivity.
In CYP1B1 inhibitors, C2-substituted pyridines (e.g., 2-(pyridin-3-yl)estradiol) showed 7.5x greater potency than non-steroidal analogs, emphasizing the role of substituent geometry .
Advanced: How can DFT studies predict reactivity and interaction mechanisms?
Density Functional Theory (DFT) models electronic properties and adsorption energies to predict interaction sites. For pyridine derivatives, DFT reveals:
- Charge distribution at fluorine and nitrogen atoms, guiding nucleophilic/electrophilic reactivity.
- Donor-acceptor interactions between pyridine rings and metal surfaces (relevant in catalysis or corrosion inhibition) .
Such computational tools aid in rational design before experimental validation.
Advanced: How to resolve contradictions in reported inhibitory activity data?
Discrepancies may arise from:
- Assay Conditions : Variations in pH, temperature, or co-factors (e.g., NADPH in CYP assays).
- Compound Purity : Trace impurities (e.g., residual solvents) can skew results.
- Structural Analogs : Differences in substituent regiochemistry (e.g., C2 vs. C3 fluorine).
To address contradictions, researchers should: - Replicate assays under standardized conditions.
- Validate purity via HPLC or GC-MS.
- Compare activity trends across structurally defined analogs .
Advanced: What strategies improve synthetic yield for halogenated pyridines?
- Regioselective Fluorination : Use directing groups (e.g., boronic acids) to control fluorine placement.
- Catalytic Systems : Palladium or copper catalysts enhance coupling efficiency (e.g., Suzuki-Miyaura for methyl group introduction) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity .
Advanced: How to assess metabolic stability in preclinical studies?
- In Vitro Models : Liver microsomes or hepatocytes to measure degradation rates.
- Pharmacokinetic Profiling : Monitor plasma concentration-time curves (e.g., rat models showed CYP inhibitors like 4a had prolonged half-lives) .
- LC-MS/MS : Quantifies parent compound and metabolites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
